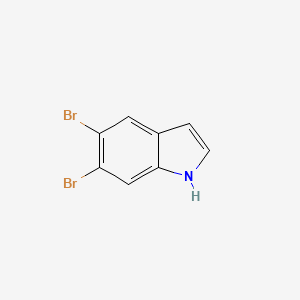

5,6-Dibromo-1H-indole

Vue d'ensemble

Description

5,6-Dibromo-1H-indole is a marine-derived natural product isolated from Smenospongia sp . It has a molecular formula of CHBrNO and an average mass of 318.949 Da .

Synthesis Analysis

The synthesis of 5-bromoindole, a related compound, involves a process where indole as a raw material is subjected to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This then undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .Physical And Chemical Properties Analysis

This compound has a density of 2.173±0.06 g/cm3 . It also has a boiling point of 522.0±45.0 °C .Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indole, dont le 5,6-Dibromo-1H-indole, ont été largement étudiés pour leur potentiel dans le traitement du cancer. Ils montrent des promesses dans l'inhibition de la croissance des cellules cancéreuses et pourraient être essentiels au développement de nouveaux médicaments anticancéreux .

Activité antimicrobienne

Ces composés présentent également des propriétés antimicrobiennes, ce qui les rend précieux dans la lutte contre les maladies infectieuses causées par divers microbes .

Applications anti-inflammatoires et analgésiques

Les indoles ont été évalués pour leurs effets anti-inflammatoires et analgésiques, ce qui pourrait conduire à de nouveaux traitements pour les troubles inflammatoires et la gestion de la douleur .

Propriétés antivirales

Des recherches ont montré que les dérivés de l'indole peuvent posséder des activités antivirales, offrant potentiellement de nouvelles façons de lutter contre les infections virales .

Effets antioxydants

Les propriétés antioxydantes des indoles sont un autre domaine d'intérêt, car elles pourraient aider à protéger les cellules du stress oxydatif .

Potentiel antidiabétique

Des études suggèrent que les dérivés de l'indole pourraient jouer un rôle dans la gestion du diabète, offrant une nouvelle voie pour le développement de médicaments antidiabétiques .

Mécanisme D'action

Target of Action

Indole derivatives, which include 5,6-dibromo-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the production of certain molecules, as seen in the case of prostaglandins . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, affecting the pathways of various RNA and DNA viruses .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 27494 , may influence its pharmacokinetic properties

Result of Action

It has been found that the presence of bromine in the indole or indoline skeleton at the c-5 position resulted in a partial increase in anticancer activity on leukemia cell lines . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the stability and efficacy of this compound.

Orientations Futures

Indole derivatives, including 5,6-Dibromo-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also being explored for their potential in industrial applications, including flavour and fragrance applications, for example, in the food industry or perfumery .

Propriétés

IUPAC Name |

5,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMGJXOXIECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591728 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854923-38-9 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

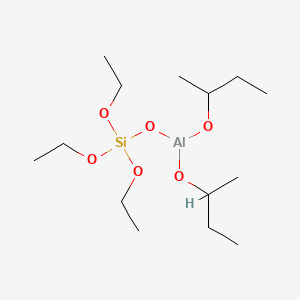

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

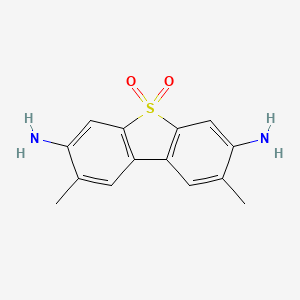

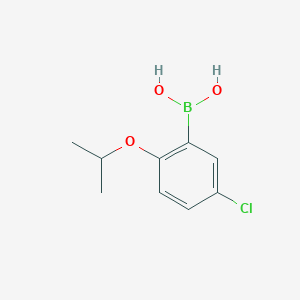

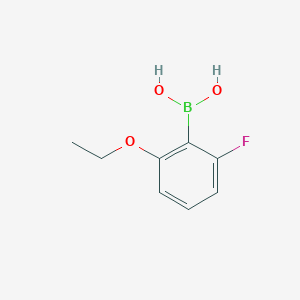

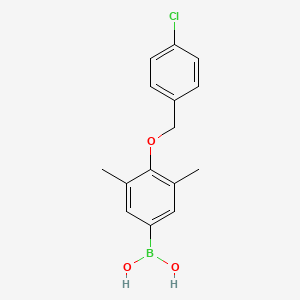

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.